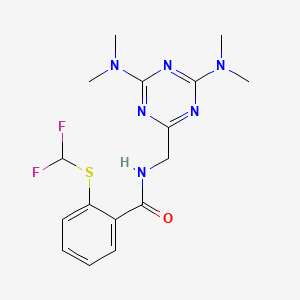
(E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acrylamide is an organic compound that belongs to the class of acrylamides. This compound is characterized by the presence of furan and thiophene rings, which are heterocyclic aromatic compounds containing oxygen and sulfur atoms, respectively. The compound’s structure includes an acrylamide moiety, which is known for its reactivity and versatility in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acrylamide typically involves the following steps:
Formation of the acrylamide backbone: This can be achieved through the reaction of acryloyl chloride with an amine precursor containing the furan and thiophene rings.
Coupling reactions: The furan and thiophene rings can be introduced through coupling reactions such as Suzuki or Heck coupling, which involve palladium-catalyzed cross-coupling of aryl halides with organoboranes or alkenes.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
(E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding oxides.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of furan-2,5-dione and thiophene-3,4-dione derivatives.
Reduction: Formation of N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)propionamide.
Substitution: Formation of substituted furan and thiophene derivatives.
科学的研究の応用
(E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the production of polymers and other advanced materials with specific properties.
作用機序
The mechanism of action of (E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acrylamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, the acrylamide moiety can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition or activation of their function. The furan and thiophene rings can also participate in π-π interactions and hydrogen bonding, further stabilizing the compound’s binding to its targets.
類似化合物との比較
Similar Compounds
(E)-3-(furan-2-yl)-N-(2-(furan-2-yl)ethyl)acrylamide: Lacks the thiophene ring, making it less versatile in certain reactions.
(E)-3-(thiophen-2-yl)-N-(2-(thiophen-2-yl)-2-(furan-3-yl)ethyl)acrylamide: Contains a different arrangement of furan and thiophene rings, leading to different reactivity and properties.
(E)-3-(furan-2-yl)-N-(2-(thiophen-3-yl)ethyl)acrylamide: Lacks one furan ring, affecting its binding affinity and reactivity.
Uniqueness
(E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acrylamide is unique due to its combination of furan and thiophene rings, which provide a balance of electronic and steric properties. This makes it a versatile compound for various applications in chemistry, biology, and industry.
特性
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c19-17(6-5-14-3-1-8-20-14)18-11-15(13-7-10-22-12-13)16-4-2-9-21-16/h1-10,12,15H,11H2,(H,18,19)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVUPVJZBUIWMN-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NCC(C2=CSC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NCC(C2=CSC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2R)-2-[(3-chloropyridin-4-yl)oxy]cyclopentan-1-amine](/img/structure/B2591912.png)



![4-(dimethylamino)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2591919.png)
![4-{3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-yl}morpholine](/img/structure/B2591920.png)
![[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride](/img/structure/B2591921.png)
![2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2591922.png)

![4-[4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]morpholine](/img/structure/B2591926.png)
![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2591929.png)

![6-chloro-3-(2-methylphenyl)-2-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2591931.png)
